4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid
Overview
Description
4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid is a chemical compound with the molecular formula C12H15NO5S and a molecular weight of 285.32 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a morpholin-4-ylsulfonylmethyl group. It is used in various scientific research applications due to its unique chemical structure and properties.
Scientific Research Applications
4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid typically involves the reaction of 4-formylbenzoic acid with morpholine and a sulfonylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the sulfonylmethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives.
Mechanism of Action
The mechanism of action of 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-[(Morpholin-4-ylsulfonyl)methyl]phenylacetic acid
- 4-[(Morpholin-4-ylsulfonyl)methyl]benzamide
- 4-[(Morpholin-4-ylsulfonyl)methyl]benzonitrile
Comparison: 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid is unique due to its benzoic acid moiety, which imparts distinct chemical properties compared to similar compounds with different functional groups. The presence of the carboxylic acid group allows for additional reactivity and interactions, making it a versatile compound in various applications .
Properties
IUPAC Name |
4-(morpholin-4-ylsulfonylmethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-12(15)11-3-1-10(2-4-11)9-19(16,17)13-5-7-18-8-6-13/h1-4H,5-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPPIDUQUUAHQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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